molecular formula C16H12ClNO3 B2879699 3-({[(4-chlorobenzyl)oxy]amino}methylene)-2-benzofuran-1(3H)-one CAS No. 339023-46-0

3-({[(4-chlorobenzyl)oxy]amino}methylene)-2-benzofuran-1(3H)-one

Cat. No. B2879699
M. Wt: 301.73
InChI Key: NMICIYYMRLSRTF-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-({[(4-chlorobenzyl)oxy]amino}methylene)-2-benzofuran-1(3H)-one” is a chemical compound with the CAS number 339023-46-0 . It is offered by several chemical suppliers .

Scientific Research Applications

Intramolecular Hydrogen Bonding and Tautomerism

Research on Schiff bases similar to benzofuran derivatives highlights the importance of intramolecular hydrogen bonding and tautomerism in determining the structural and electronic properties of these compounds. For instance, studies on N-(2-pyridil)-salicylidene and N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine demonstrated tautomeric equilibria between phenol-imine and keto-amine forms, influenced by the solvent polarity. These findings are crucial for understanding the chemical behavior and reactivity of benzofuran derivatives in various environments, potentially impacting their use in sensor technology, molecular switches, or as intermediates in organic synthesis (Nazır et al., 2000).

Crystal Structure and Molecular Interactions

The crystal structure analysis of benzofuran compounds, such as methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate, reveals the significance of molecular interactions, including aromatic π–π interactions and hydrogen bonding, in stabilizing these compounds. Such insights are valuable for the design and development of new materials with tailored properties for applications in pharmaceuticals, agrochemicals, and organic electronics (Choi et al., 2008).

Synthesis and Biological Activity

Benzofuran derivatives are synthesized through various chemical reactions, offering a platform for the development of biologically active substances. Studies on the synthesis of substituted 3-R-aminomethylenebenzofuranones, for example, indicate the potential of these compounds as bases in the search for new drugs and biological agents. Their diverse reactivity and ability to form different functionalized products make them attractive targets for medicinal chemistry research (Panisheva et al., 2007).

properties

IUPAC Name

3-[(E)-(4-chlorophenyl)methoxyiminomethyl]-2-benzofuran-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3/c17-12-7-5-11(6-8-12)10-20-18-9-15-13-3-1-2-4-14(13)16(19)21-15/h1-9,19H,10H2/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTFFPJHNHFYEU-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(OC(=C2C=C1)O)C=NOCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(OC(=C2C=C1)O)/C=N/OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-3-({[(4-chlorophenyl)methoxy]amino}methylidene)-1,3-dihydro-2-benzofuran-1-one

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